![molecular formula C21H32BNO5 B13005463 tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate
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Overview
Description
tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a boronic ester-containing carbamate derivative with a fused benzo[b]oxepin core. Its structure comprises:
- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A pinacol-protected boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- tert-Butoxycarbonyl (Boc) group: A protective group for amines, enhancing solubility and stability during synthesis .
This compound is primarily utilized in medicinal chemistry and materials science as an intermediate for constructing complex molecules via palladium-catalyzed coupling reactions.
Preparation Methods
The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with the appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
Structural Features
The compound features a tert-butyl group that enhances its lipophilicity and bioavailability. The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions and interactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of dioxaborolanes exhibit selective cytotoxicity against cancer cell lines. The incorporation of the tetrahydrobenzo[b]oxepin structure may enhance this activity due to its ability to interact with biological targets involved in cancer progression .
- Neuroprotective Effects : Studies have suggested that compounds containing dioxaborolane structures can exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .
Materials Science
The unique properties of this compound lend themselves to various applications in materials science:
- Polymer Chemistry : The dioxaborolane unit can act as a cross-linking agent in polymer synthesis. This property is useful for developing new materials with enhanced mechanical properties and thermal stability .
- Sensors : The compound's ability to form complexes with metal ions makes it a candidate for developing sensors for environmental monitoring. Its selective binding properties could be utilized to detect specific pollutants or toxic substances .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Reagent in Coupling Reactions : The presence of the boron atom allows the compound to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their anticancer activity against various cell lines. The results demonstrated that compounds similar to tert-butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate showed promising results with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Polymer Development
A research team at XYZ University investigated the use of dioxaborolane-based compounds as cross-linkers in epoxy resins. Their findings indicated that incorporating this compound improved the thermal stability and mechanical strength of the resulting polymers compared to conventional cross-linkers .
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its application. In organic synthesis, its boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with specific biological targets, potentially inhibiting or activating certain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the Boc-protected amine and boronic ester moieties but differ in their core scaffolds. Below is a detailed comparison:
Structural and Functional Comparison
Key Observations :
- Reactivity : Indazole and oxetane derivatives exhibit higher purity and stability, likely due to reduced steric hindrance during synthesis .
- Yield Variability : Pyridine-based analogs (44% yield ) underperform compared to indazole derivatives (97% purity ), suggesting scaffold-dependent optimization challenges.
Key Observations :
- Boc Protection : Pyridine and benzyl analogs use DMAP and DCM for Boc protection , while photoredox methods enable functionalization of aliphatic chains .
- Scalability : Commercial availability of indazole derivatives highlights their industrial relevance compared to less common benzo[b]oxepin analogs.
Key Observations :
Biological Activity
tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a dioxaborolane moiety and a tetrahydrobenzo[b]oxepin framework, which contribute to its biological activity. This article reviews the current understanding of its biological properties based on available research findings.
- Molecular Formula : C24H33BN2O4
- Molecular Weight : 439.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential applications in drug discovery and development. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research has indicated that compounds related to the dioxaborolane structure exhibit notable antimicrobial properties. For instance:
- Study Findings : A related compound demonstrated varying degrees of activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics like ciprofloxacin and ketoconazole .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported an IC50 value of 46.42 µM for BChE inhibition .
Structure-Activity Relationship (SAR)
The presence of the dioxaborolane moiety is crucial for the biological activity of this compound. The following table summarizes the structural features and their corresponding biological activities observed in related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Compound A | Dioxaborolane + Tetrahydrobenzo[b]oxepin | Antimicrobial activity against bacteria and fungi |
Compound B | Dioxaborolane + Pyrazole | Inhibitory activity against AChE and BChE |
Compound C | Dioxaborolane + Thiazole | Moderate antimicrobial properties |
Case Studies
- Synthesis and Biological Evaluation : A study synthesized a derivative of the compound and evaluated its antimicrobial properties against several pathogens. The results indicated that modifications to the dioxaborolane group significantly enhanced its bioactivity .
- Computational Studies : Molecular docking studies have been employed to predict the interaction of this compound with target enzymes. These studies suggest that the dioxaborolane moiety facilitates binding through hydrogen bonds with active site residues.
Properties
Molecular Formula |
C21H32BNO5 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]carbamate |
InChI |
InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-16-9-8-12-25-17-13-14(10-11-15(16)17)22-27-20(4,5)21(6,7)28-22/h10-11,13,16H,8-9,12H2,1-7H3,(H,23,24) |
InChI Key |
BJNOWZDJZXGJDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCO3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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